molecular formula C12H7ClN2O2 B12881322 2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid CAS No. 849177-68-0

2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid

Cat. No.: B12881322
CAS No.: 849177-68-0
M. Wt: 246.65 g/mol
InChI Key: CSNFWWYJCMHUOC-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a cyano-pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Chlorination and Benzoic Acid Formation: The final step involves the chlorination of the benzoic acid derivative, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products:

    Oxidation: Pyrrole oxides or N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group and pyrrole ring are key functional groups that interact with biological targets, influencing the compound’s pharmacological properties.

Comparison with Similar Compounds

  • 2-Chloro-3-(4-cyano-1H-pyrrol-2-yl)benzoic acid
  • 2-Chloro-3-(4-cyano-1H-indol-3-yl)benzoic acid
  • 2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)phenylacetic acid

Comparison:

  • Structural Differences: The position of the cyano group and the nature of the heterocyclic ring (pyrrole vs. indole) can significantly affect the compound’s reactivity and biological activity.
  • Uniqueness: 2-Chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid is unique due to the specific positioning of its functional groups, which can lead to distinct interactions in chemical reactions and biological systems.

Properties

CAS No.

849177-68-0

Molecular Formula

C12H7ClN2O2

Molecular Weight

246.65 g/mol

IUPAC Name

2-chloro-3-(4-cyano-1H-pyrrol-3-yl)benzoic acid

InChI

InChI=1S/C12H7ClN2O2/c13-11-8(2-1-3-9(11)12(16)17)10-6-15-5-7(10)4-14/h1-3,5-6,15H,(H,16,17)

InChI Key

CSNFWWYJCMHUOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)Cl)C2=CNC=C2C#N

Origin of Product

United States

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